2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide
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Overview
Description
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes chloroacetyl and methoxy groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-(2-methylpropoxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with 2-chloroacetamide to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce amines, and substitution can result in various functionalized derivatives.
Scientific Research Applications
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,6-dimethylphenyl)acetamide: Shares the chloroacetamide moiety but differs in the aromatic substitution pattern.
N-(2-chloroacetyl)-2,6-dimethylaniline: Similar in having a chloroacetyl group but with different substituents on the aromatic ring.
Uniqueness
The uniqueness of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O4/c1-10(2)9-24-12-5-4-11(6-13(12)23-3)16(19-14(21)7-17)20-15(22)8-18/h4-6,10,16H,7-9H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMSAYFTAWTOJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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